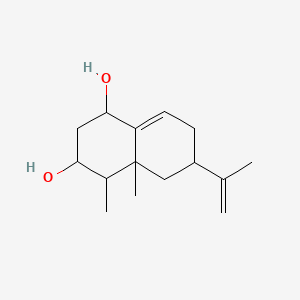
5-Chloro-4-fluoro-2-hydroxybenzenemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-fluoro-2-hydroxybenzenemethanol is an organic compound with the molecular formula C7H6ClFO2 It is a derivative of phenol, featuring both chloro and fluoro substituents on the benzene ring, along with a hydroxyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-fluoro-2-hydroxybenzenemethanol typically involves the halogenation of a phenol derivative. One common method is the electrophilic aromatic substitution reaction, where a phenol is treated with chlorine and fluorine sources under controlled conditions to introduce the chloro and fluoro groups. The hydroxyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process typically includes halogenation, hydroxylation, and methanol addition steps, each optimized for yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-fluoro-2-hydroxybenzenemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to remove the halogen substituents.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde.
Reduction: Formation of 5-Chloro-4-fluoro-2-hydroxybenzene.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-Chloro-4-fluoro-2-hydroxybenzenemethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-4-fluoro-2-hydroxybenzenemethanol involves its interaction with molecular targets such as enzymes and receptors. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity for certain biological targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-hydroxybenzenemethanol: Lacks the fluoro substituent, which may affect its reactivity and biological activity.
4-Fluoro-2-hydroxybenzenemethanol: Lacks the chloro substituent, which may influence its chemical properties and applications.
5-Chloro-4-fluoro-2-methoxybenzenemethanol:
Uniqueness
5-Chloro-4-fluoro-2-hydroxybenzenemethanol is unique due to the presence of both chloro and fluoro substituents, which can significantly impact its chemical reactivity and biological interactions. The combination of these substituents with the hydroxyl group makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C7H6ClFO2 |
|---|---|
Molecular Weight |
176.57 g/mol |
IUPAC Name |
4-chloro-5-fluoro-2-(hydroxymethyl)phenol |
InChI |
InChI=1S/C7H6ClFO2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2,10-11H,3H2 |
InChI Key |
NIFKIHJBLOHULY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1,3-benzodioxol-5-yl)-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B14096338.png)
![7-Chloro-1-(4-ethylphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096344.png)

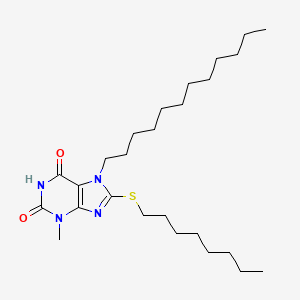
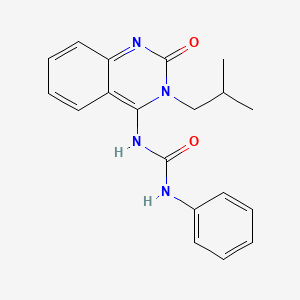
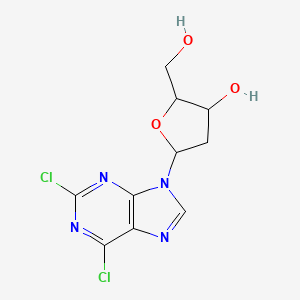
![5-(5-chloro-2-hydroxyphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14096370.png)
![1-(3-Fluorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096385.png)
![1-(4-Butoxy-3-methoxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096391.png)
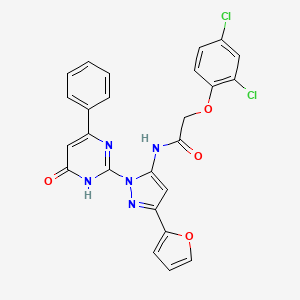
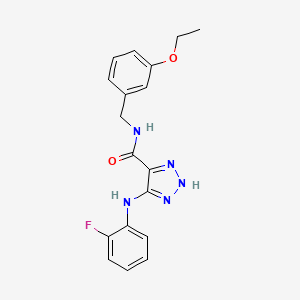
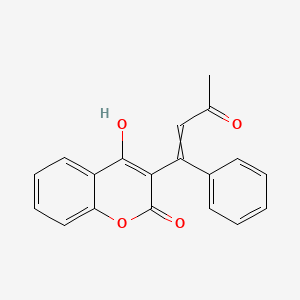
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B14096430.png)
